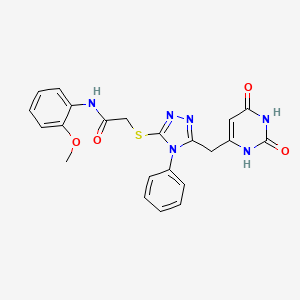
2-(tert-Butyldimethylsiloxy)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldimethylsiloxy)propanal, also known as TBDMSP, is a versatile organic compound with numerous scientific applications. It has a molecular weight of 188.34 . The IUPAC name for this compound is 2-{[tert-butyl(dimethyl)silyl]oxy}propanal .
Synthesis Analysis
The synthesis of this compound involves the reaction of sodium hydride with methyl ®-lactate in THF, followed by the addition of t-butylchlorodimethylsilane . The reaction mixture is stirred and the solvent is removed, leaving the crude product which is then purified by distillation .Molecular Structure Analysis
The molecular formula of this compound is C9H20O2Si . The InChI code for this compound is 1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in an inert atmosphere and under -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Nonracemic Compounds
2-(tert-Butyldimethylsiloxy)propanal is used in the generation of nonracemic compounds. For example, it was utilized in the synthesis of nonracemic 2‐(t‐Butyldimethylsiloxy)‐3‐butynyllithium from (S)‐Ethyl Lactate. This process involves various catalysts like platinum and palladium and is significant in waste disposal and the synthesis of compounds like E-1-(1-Heptenyl)-4-methoxybenzene (Marshall et al., 2005).
Application in Total Syntheses of Anti-HIV Agents
This compound has been applied in the total syntheses of both enantiomers of anti HIV-active 2′,3′-dideoxy-4′-thiocytidine. Its versatility as a carbon nucleophile and utilization in conjunction with enantiomers of glyceraldehyde acetonide highlights its potential in pharmaceutical synthesis, particularly in HIV treatment (Rassu et al., 1995).
Nucleophilic Addition for Natural Product Synthesis
This compound has been used in nucleophilic addition to butanal derivatives, demonstrating its utility in natural product synthesis. The process involves the Felkin-Anh transition state model and has led to the formal conversion of adducts into natural products like asperlin and olivose (Horie et al., 2010).
Polymerization Catalyst
It has found use in ethylene and propylene polymerizations over siloxy-substituted bis(indenyl) ansa-metallocenes. The compound forms a highly active catalyst precursor for α-olefins polymerization, indicating its significance in the field of polymer chemistry (Leino et al., 1997).
Synthesis of Statin Precursors
A novel approach using this compound for synthesizing statin side chain precursors was described. This method overcomes drawbacks associated with previous approaches and is suitable for industrial use, highlighting its utility in large-scale pharmaceutical production (Časar, 2008).
Enantioselective Synthesis
The compound's substituent effect on enantioselectivity was observed in certain synthetic processes. It enabled the concise and highly enantioselective total synthesis of biologically important substances, demonstrating its role in creating specific molecular configurations (Nemoto et al., 1994).
Safety and Hazards
This compound is highly flammable and may cause serious eye irritation . It may also cause respiratory irritation, drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIHJBTQLZXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104501-60-2 |
Source


|
| Record name | 2-[(tert-butyldimethylsilyl)oxy]propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-chloro-2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2966848.png)
![3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide](/img/structure/B2966850.png)
![trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2966851.png)
![methyl (3aS,7aS)-octahydropyrano[3,4-c]pyrrole-7a-carboxylate](/img/structure/B2966854.png)
![3'-(3-Chloro-4-fluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2966855.png)
![N-cyclopentyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2966856.png)
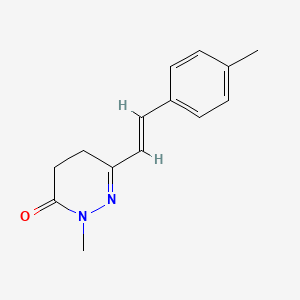
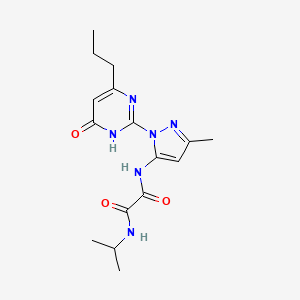
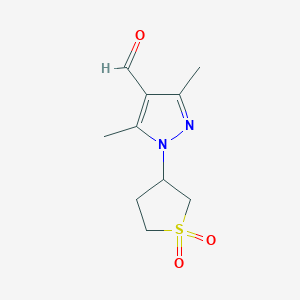

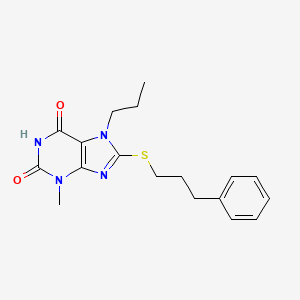

![4H,5H,6H,7H,8H-thieno[3,2-c]azepin-4-one](/img/structure/B2966867.png)
